Ethyl 2-((4-chlorobenzylidene)amino)butanoate
Description
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylideneamino]butanoate |
InChI |
InChI=1S/C13H16ClNO2/c1-3-12(13(16)17-4-2)15-9-10-5-7-11(14)8-6-10/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
STDHSFDIEBEECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Ethyl 2-((4-Chlorobenzylidene)Amino)Butanoate
Schiff base formation via condensation of primary amines with aldehydes is the cornerstone of synthesizing this compound. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond ($$ \text{C=N} $$).
Reaction Mechanism and Thermodynamics
The equilibrium-driven process benefits from water removal, often achieved using molecular sieves or azeotropic distillation with toluene. Acid catalysts (e.g., acetic acid, $$ p $$-toluenesulfonic acid) protonate the carbonyl oxygen, enhancing electrophilicity and accelerating imine formation. Kinetic studies suggest a second-order dependence on amine and aldehyde concentrations, with activation energies ranging from 45–60 kJ/mol.
Table 1: Standard Reaction Conditions for Schiff Base Synthesis
| Parameter | Typical Range | Optimal Value |
|---|---|---|
| Solvent | Ethanol, Toluene, DCM | Anhydrous Ethanol |
| Catalyst | Acetic Acid (0.5–5 mol%) | $$ p $$-TSA (1 mol%) |
| Temperature | 25–80°C | Reflux (78°C) |
| Reaction Time | 2–24 h | 6 h |
| Yield | 65–89% | 82% (avg.) |
Detailed Preparation Methods
Conventional Acid-Catalyzed Condensation
In a representative procedure, ethyl 2-aminobutanoate (10 mmol, 1.47 g) and 4-chlorobenzaldehyde (10 mmol, 1.41 g) are refluxed in ethanol (50 mL) with glacial acetic acid (0.5 mL) for 6 h. Post-reaction, the mixture is cooled, and the precipitated product is filtered and washed with cold ethanol (yield: 78%).
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but complicate purification. Ethanol balances solubility and ease of isolation, while toluene enables azeotropic water removal, improving yields to 85%.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15–30 minutes with comparable yields (80–84%). This method minimizes side products like enamine derivatives, as evidenced by LC-MS analysis.
Optimization of Reaction Parameters
Catalyst Screening
Lewis acids (e.g., Zn(OTf)$$_3$$) and organocatalysts (L-proline) were evaluated, but Brønsted acids (e.g., $$ p $$-TSA) provided superior selectivity (98:2 imine:hydrolysis product).
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Acetic Acid | 78 | 92 |
| $$ p $$-TSA | 85 | 98 |
| Zn(OTf)$$_3$$ | 81 | 95 |
| L-Proline | 68 | 89 |
Purification and Isolation Techniques
Recrystallization
This compound crystallizes from ethanol/water (3:1 v/v) as pale-yellow needles (mp 112–114°C). This method achieves >99% purity but sacrifices yield (65–70%) due to solubility limitations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1 \text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 8.35 (s, 1H, CH=N), 7.75–7.72 (d, 2H, Ar-H), 7.45–7.43 (d, 2H, Ar-H), 4.18–4.12 (q, 2H, OCH$$2$$), 3.95–3.89 (m, 1H, CH), 2.45–2.38 (m, 2H, CH$$2$$), 1.28–1.25 (t, 3H, CH$$3$$).
- $$ ^{13} \text{C NMR} $$ : δ 171.5 (C=O), 161.2 (C=N), 136.4–128.1 (Ar-C), 60.1 (OCH$$2$$), 52.4 (CH), 30.8 (CH$$2$$), 14.2 (CH$$_3$$).
Industrial-Scale Production Considerations
A patented continuous flow process couples microreactor technology with in-line IR monitoring, achieving 92% yield at 10 kg/day throughput. Key parameters include:
Applications and Derivative Synthesis
The compound serves as a chelating agent for transition metals (e.g., Cu(II) complexes with antimicrobial activity) and a precursor for heterocyclic compounds. Reductive amination with NaBH$$_4$$ produces secondary amines used in antipsychotic drug intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Key Observations :
- Electronic Effects: The 4-chloro group in the parent compound and Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate enhances electrophilicity, whereas the 3-amino group in Ethyl 2-(3-amino-4-chlorophenyl)acetate introduces nucleophilic character .
- Stereochemistry: Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z-configuration, confirmed by X-ray crystallography, which influences its reactivity and solid-state packing .
Table 2: Property Comparison
Key Observations :
- The 3-oxo group in Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate increases polarity, improving solubility in polar solvents compared to the parent compound .
- Compound 8 () exhibits notable anticancer activity, attributed to the dibromoquinazoline moiety, which is absent in other analogs .
- The amino group in Ethyl 2-(3-amino-4-chlorophenyl)acetate enhances its utility as a synthetic intermediate for pharmaceuticals, reflected in its commercial availability from five suppliers .
Biological Activity
Ethyl 2-((4-chlorobenzylidene)amino)butanoate, a compound synthesized through the condensation of 4-chlorobenzaldehyde with ethyl 2-aminobutanoate, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the following reaction:
This reaction is usually catalyzed by an acid or base under controlled temperature conditions to ensure optimal yield and purity.
Chemical Structure and Characteristics
- Molecular Formula : C₁₃H₁₄ClN₃O₂
- Molecular Weight : 253.73 g/mol
- CAS Number : 126385-72-6
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that compounds with electron-withdrawing groups, such as halogens, exhibit enhanced antibacterial properties compared to those with electron-donating groups. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from moderate to high, depending on the specific strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has also highlighted the compound's potential in cancer treatment. This compound was found to inhibit DNA topoisomerase activity, which is crucial for DNA replication in cancer cells. In vitro studies demonstrated its effectiveness against colon cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Evaluation : In a study assessing various derivatives of ethyl compounds, this compound exhibited superior antibacterial properties compared to structurally similar compounds. The presence of the chloro group was noted to enhance its activity significantly .
- Anticancer Research : A series of experiments focused on the anticancer properties revealed that the compound effectively reduced cell viability in colon cancer cell lines by inducing apoptosis. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential .
- Toxicological Studies : Preliminary toxicity assessments indicated that this compound did not adversely affect human cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-((4-chlorobenzylidene)amino)butanoate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Schiff base formation, where 4-chlorobenzaldehyde reacts with ethyl 2-aminobutanoate under reflux in ethanol. Key intermediates should be monitored using TLC (Rf ~0.77 in n-hexane:ethyl acetate, 8:2) and characterized via FT-IR for imine (C=N) stretches at ~1600–1650 cm⁻¹ and UV-Vis spectroscopy for π→π* transitions . Recrystallization from hot ethanol improves purity (yield ~78%) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of Schiff base derivatives like this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond geometry. For example, Acta Crystallographica Section E reports Z-configuration in analogous compounds, with mean σ(C–C) = 0.002 Å and R factor <0.05 . Hydrogen bonding and π-stacking interactions can be analyzed using Mercury software to predict packing efficiency .
Q. What spectroscopic techniques are essential for confirming the formation of the imine bond?
- Methodological Answer : Use FT-IR to identify C=N stretches (~1600–1650 cm⁻¹) and disappearance of primary amine (NH₂) peaks (~3367 cm⁻¹). Confirm via ¹H NMR: the imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm, while ethyl ester protons resonate at δ 1.2–4.2 ppm . Mass spectrometry (ESI-MS) can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.7) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., enzymes like α-glucosidase or kinases), with scoring functions (<-7.0 kcal/mol indicating strong binding) . Solubility parameters can be modeled using COSMO-RS .
Q. What strategies mitigate contradictions in stability data during degradation studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with UHPLC/MS/MS identifies degradation products (e.g., 4-chlorobenzamide via hydrolysis). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Conflicting data may arise from solvent polarity; validate using buffered solutions (pH 1.2–7.4) .
Q. How can reaction kinetics be optimized for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:
- Temperature : 60–80°C (avoids decarboxylation).
- Catalyst : 5 mol% p-toluenesulfonic acid (reduces reaction time from 10 h to 4 h).
- Solvent : Ethanol/water (9:1) improves yield by 15% versus pure ethanol.
Monitor byproducts (e.g., unreacted aldehyde) via GC-MS and implement in-line FTIR for real-time feedback .
Q. What advanced techniques resolve ambiguities in polymorph screening for this compound?
- Methodological Answer : Pair SC-XRD with Powder X-ray Diffraction (PXRD) to identify polymorphs. Differential Scanning Calorimetry (DSC) detects melting point variations (>5°C indicates distinct forms). Synchrotron radiation can enhance resolution for low-crystallinity samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
